molecular formula C15H15F3N2O3 B15297966 methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate

methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B15297966
M. Wt: 328.29 g/mol
InChI Key: CMOHPFYMPSZALV-QEWOUOOISA-N
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Description

Methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a pyrido[3,4-b]indole core with a trifluoroacetyl group at position 2 and a methyl ester at position 3.

Properties

Molecular Formula

C15H15F3N2O3

Molecular Weight

328.29 g/mol

IUPAC Name

methyl (3R)-2-(2,2,2-trifluoroacetyl)-1,3,4,4a,9,9a-hexahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C15H15F3N2O3/c1-23-13(21)12-6-9-8-4-2-3-5-10(8)19-11(9)7-20(12)14(22)15(16,17)18/h2-5,9,11-12,19H,6-7H2,1H3/t9?,11?,12-/m1/s1

InChI Key

CMOHPFYMPSZALV-QEWOUOOISA-N

Isomeric SMILES

COC(=O)[C@H]1CC2C(CN1C(=O)C(F)(F)F)NC3=CC=CC=C23

Canonical SMILES

COC(=O)C1CC2C(CN1C(=O)C(F)(F)F)NC3=CC=CC=C23

Origin of Product

United States

Biological Activity

Methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the class of pyridoindoles. The incorporation of a trifluoroacetyl group and a carboxylate ester in its structure contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C15H15F3N2O3
  • Molecular Weight : 348.28 g/mol
  • Structural Features : The trifluoroacetyl group enhances lipophilicity, which may influence biological interactions.

Research indicates that this compound interacts with various biological targets. Similar compounds have shown notable biological activities including:

  • Anticancer Activity : Compounds with similar structures have demonstrated efficacy against cancer cell lines.
  • Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells.
  • Antimicrobial Properties : Certain related compounds have shown effectiveness against microbial strains.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-pyrido[3,4-b]indole-3-carboxylateBenzo-dioxole moietyAnticancerChlorine substitution
5-(trifluoromethyl)indole derivativesTrifluoromethyl groupAntimicrobialFluorine-rich structure
1-(5-amino-indol-1-yl)carbonitrileAmino groupNeuroprotectiveAmino functionalization

The trifluoroacetyl modification in this compound may confer specificity towards estrogen receptors and enhance its therapeutic potential.

Study on Anticancer Activity

A study conducted on derivatives of pyridoindoles found that certain compounds exhibited significant inhibition of cancer cell proliferation. For instance:

  • Cell Line Tested : A549 (lung cancer)
  • Inhibition Percentage : Up to 25.81% for related indole derivatives.

These findings suggest that this compound may possess similar anticancer properties.

Neuroprotective Effects

Research on related indole compounds indicated neuroprotective effects in models of neurodegeneration. The mechanisms involved may include:

  • Reduction of oxidative stress
  • Modulation of neuroinflammatory responses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The pyrido[3,4-b]indole scaffold is common among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Compound Substituents Key Features References
Methyl (3R)-2-(2,2,2-trifluoroacetyl)-pyrido[3,4-b]indole-3-carboxylate - Trifluoroacetyl (position 2)
- Methyl ester (position 3, R-configuration)
Strong electron-withdrawing group at C2; stereospecific carboxylate
Methyl 1-methyl-β-carboline-3-carboxylate - Methyl (position 1)
- Methyl ester (position 3)
Lacks C2 substituent; simpler synthesis via KMnO4 oxidation
Ethyl-9-methyl-1-phenyl-pyrido[3,4-b]indole-3-carboxylate - Phenyl (position 1)
- Methyl (position 9)
- Ethyl ester (position 3)
Bulky aryl group at C1; N9-methylation enhances lipophilicity
Methyl 9-(2,4-difluorobenzyl)-pyrido[3,4-b]indole-3-carboxylate - 2,4-Difluorobenzyl (position 9)
- Methyl ester (position 3)
Fluorinated N9-substituent improves metabolic stability
(1S,3R)-Methyl-1-(3,4-methylenedioxyphenyl)-pyrido[3,4-b]indole-3-carboxylate - 3,4-Methylenedioxyphenyl (position 1)
- Methyl ester (position 3)
Stereospecificity (1S,3R) critical for receptor binding

Physicochemical Properties

  • Melting Points: The trifluoroacetyl derivative likely has a higher melting point (>200°C) compared to non-acylated analogs (e.g., 134–135°C for compound 21 in ), due to enhanced crystallinity from the electron-withdrawing group .
  • Spectral Data :
    • ¹H-NMR : The trifluoroacetyl group would deshield adjacent protons (e.g., C4-H δ ~9.17 ppm in ) .
    • IR : A strong C=O stretch near 1718 cm⁻¹ is expected for both the ester and trifluoroacetyl groups .

Q & A

Q. What are the established synthetic routes for preparing methyl (3R)-2-(2,2,2-trifluoroacetyl)-pyrido[3,4-b]indole-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound is synthesized via alkylation of a β-carboline precursor (e.g., 9H-pyrido[3,4-b]indole derivatives) with reactive trifluoroacetylating agents. Key steps include:

  • Alkylation : Use of nucleofuge radicals (e.g., trifluoroacetyl chloride) under mild alkaline conditions to preserve stereochemistry .
  • Esterification : Post-alkylation esterification with methanol under acidic catalysis to yield the methyl carboxylate .
  • Optimization : Reaction temperature (20–50°C) and solvent polarity (DMF or THF) critically influence regioselectivity and enantiomeric excess. For example, polar aprotic solvents reduce side reactions like N-oxide formation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration (e.g., (3R) stereochemistry) and confirms planarity of the pyridoindole core. Dihedral angles between aromatic and aliphatic groups (e.g., 12.5° for C8–C9–C18–O1) validate conformational rigidity .
  • NMR : 1^1H-1^1H NOESY identifies spatial proximity of the trifluoroacetyl group to the indole NH proton, confirming substituent orientation .
  • FTIR : C=O stretching frequencies (~1700 cm1^{-1}) distinguish ester and acetyl groups, avoiding misassignment of tautomeric forms .

Q. What pharmacological activities have been reported for structurally analogous pyrido[3,4-b]indole derivatives?

Methodological Answer:

  • Leukotriene-B4 Antagonism : Derivatives with trifluoroacetyl groups show potent inhibition (IC50_{50} < 100 nM) in neutrophil chemotaxis assays, linked to anti-inflammatory applications .
  • Anticancer Activity : Analogues with C-3 substituents (e.g., methoxy or naphthyl groups) exhibit growth inhibition (GI50_{50} < 1 µM) in pancreatic (PaCa-2) and breast (MCF-7) cancer lines via topoisomerase I/II inhibition .
  • CNS Modulation : Unsubstituted β-carbolines act as MAO inhibitors, but trifluoroacetylation redirects activity toward peripheral targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced leukotriene-B4 antagonism?

Methodological Answer:

  • Substituent Effects :
    • Trifluoroacetyl Group : Essential for LTB4 receptor binding (ΔG = -9.2 kcal/mol in docking studies). Replacement with chloroacetyl reduces potency by 10-fold .
    • C-3 Ester : Methyl esters improve bioavailability over ethyl analogues (logP reduction from 3.1 to 2.4) .
  • Conformational Analysis : Planar pyridoindole cores (dihedral angle < 15°) enhance binding to the LTB4 active site vs. twisted conformers .

Q. What analytical strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat S9 fractions) to identify rapid ester hydrolysis as a cause of in vivo efficacy loss .
  • Species-Specific Receptor Affinity : Compare LTB4 receptor homology (e.g., human vs. murine) using surface plasmon resonance (SPR). Human receptors show 3x higher affinity for the trifluoroacetyl derivative .
  • Formulation Adjustments : Encapsulation in PEGylated liposomes increases plasma half-life from 2h to 8h in murine models, reconciling in vitro-in vivo discrepancies .

Q. How can fluorescence properties of C-3-substituted derivatives be exploited for mechanistic studies?

Methodological Answer:

  • Fluorescence Quenching : Derivatives with o-bromophenyl substituents (λem_{em} = 450 nm) act as probes for protein binding. Quenching upon BSA interaction (Ksv_{sv} = 1.2 x 104^4 M1^{-1}) confirms target engagement .
  • Real-Time Monitoring : Use time-resolved fluorescence (TRF) to track cellular uptake kinetics in cancer cells (t1/2_{1/2} = 15 min for 7dA derivative) .

Q. What computational methods predict the metabolic fate of this compound?

Methodological Answer:

  • DFT Calculations : Predict ester hydrolysis as the primary metabolic pathway (activation energy = 28.3 kcal/mol for methyl ester vs. 32.1 kcal/mol for ethyl) .
  • CYP450 Docking : Molecular dynamics simulations identify CYP3A4 as the major isoform responsible for N-demethylation (binding affinity = -8.7 kcal/mol) .

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